molecular formula C8H18Cl2N2 B2388722 2-Cyclobutylpiperazine;dihydrochloride CAS No. 2241138-50-9

2-Cyclobutylpiperazine;dihydrochloride

Cat. No.: B2388722
CAS No.: 2241138-50-9
M. Wt: 213.15
InChI Key: MFWHIVSYYLXQHQ-UHFFFAOYSA-N
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Description

2-Cyclobutylpiperazine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder that is soluble in water and has a molecular weight of 238.2 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their wide range of biological and pharmaceutical activity . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties. They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Future research will likely continue to explore the synthesis and application of different piperazine derivatives and their metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 2-Cyclobutylpiperazine;dihydrochloride, often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method is the Ugi reaction, which involves the ring opening of aziridines under the action of N-nucleophiles . Additionally, the intermolecular cycloaddition of alkynes bearing amino groups and parallel solid-phase synthesis are also employed .

Industrial Production Methods

Industrial production methods for piperazine derivatives typically involve large-scale chemical reactions using microreactors that allow the automation of photoredox reactions . These methods are especially promising due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutylpiperazine;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols.

Scientific Research Applications

2-Cyclobutylpiperazine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biological processes and interactions due to its ability to interact with biological molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclobutylpiperazine;dihydrochloride include other piperazine derivatives such as:

  • Imatinib (Gleevec)
  • Sildenafil (Viagra)
  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-cyclobutylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-2-7(3-1)8-6-9-4-5-10-8;;/h7-10H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWHIVSYYLXQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CNCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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